molecular formula C12H18BrN3O2 B14924206 (4-bromo-1-ethyl-1H-pyrazol-3-yl)(2,6-dimethylmorpholin-4-yl)methanone

(4-bromo-1-ethyl-1H-pyrazol-3-yl)(2,6-dimethylmorpholin-4-yl)methanone

Cat. No.: B14924206
M. Wt: 316.19 g/mol
InChI Key: NTCYXDULTGSMRM-UHFFFAOYSA-N
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Description

(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)(2,6-DIMETHYLMORPHOLINO)METHANONE is a complex organic compound that features a pyrazole ring substituted with a bromine atom and an ethyl group, as well as a morpholine ring substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)(2,6-DIMETHYLMORPHOLINO)METHANONE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Scientific Research Applications

Chemistry

Biology

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

    Materials Science: It can be used in the synthesis of advanced materials, such as polymers with specific electronic or mechanical properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-BROMO-1H-PYRAZOLE: Shares the pyrazole ring and bromine substitution but lacks the ethyl and morpholine groups.

    2,6-DIMETHYLMORPHOLINE: Contains the morpholine ring with methyl substitutions but lacks the pyrazole ring.

Uniqueness

The combination of the pyrazole and morpholine rings in (4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)(2,6-DIMETHYLMORPHOLINO)METHANONE provides unique chemical properties, such as enhanced stability and specific reactivity, making it distinct from its individual components.

Properties

Molecular Formula

C12H18BrN3O2

Molecular Weight

316.19 g/mol

IUPAC Name

(4-bromo-1-ethylpyrazol-3-yl)-(2,6-dimethylmorpholin-4-yl)methanone

InChI

InChI=1S/C12H18BrN3O2/c1-4-16-7-10(13)11(14-16)12(17)15-5-8(2)18-9(3)6-15/h7-9H,4-6H2,1-3H3

InChI Key

NTCYXDULTGSMRM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N2CC(OC(C2)C)C)Br

Origin of Product

United States

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